1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c19-15-6-2-1-5-14(15)18-22-16(27-23-18)8-13-4-3-7-24(9-13)17(26)10-25-12-20-11-21-25/h1-2,5-6,11-13H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEAIZASHOQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic molecule featuring multiple heterocyclic rings. Its structure includes an oxadiazole and a triazole moiety connected by a piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , and its systematic name reflects its intricate structure. The presence of a fluorine atom in the phenyl group is believed to enhance its biological interactions and stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.36 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties . For instance, similar compounds have been reported to show antibacterial and antifungal activities. The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microbial cells .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In various studies, compounds with similar structures have demonstrated the ability to inhibit cancer cell growth across multiple cell lines:
- Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer), A549 (lung cancer).
- Mechanism : Many derivatives induce apoptosis and inhibit critical signaling pathways such as EGFR and Src kinases.
For example, a study noted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Case Studies
- Study on Oxadiazole Derivatives : A review highlighted that two specific oxadiazole derivatives showed better growth inhibition percentages against cancer cell lines compared to standard treatments . The compounds displayed IC50 values significantly lower than those of established anticancer drugs.
- Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular formula of the target compound is inferred as approximately C₁₉H₁₈FN₇O₂ based on structural analogs.
Key Observations:
Trifluoromethylpyridine in introduces strong electron-withdrawing effects, enhancing metabolic stability compared to fluorophenyl groups.
Substituent Effects :
- 2-Fluorophenyl (target) vs. 4-fluorophenyl (): The ortho-fluorine position may induce steric hindrance or influence aromatic stacking interactions.
- o-Tolyl () adds steric bulk, which could reduce solubility but improve lipophilicity for membrane penetration.
Linker and Backbone Modifications: Piperazine () vs. piperidine (target): Piperazine’s additional nitrogen may enhance water solubility but reduce blood-brain barrier permeability. Triazol-1-yl (target) vs. triazol-5-yl (): Positional isomerism affects hydrogen-bond donor/acceptor profiles and spatial orientation in binding pockets.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for tetrazole derivatives (e.g., chloroacetyl chloride coupling with piperidine ), but substitutes azide cyclization with oxadiazole formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
